molecular formula C22H25N3OS2 B6054749 N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide

Cat. No.: B6054749
M. Wt: 411.6 g/mol
InChI Key: IXRVIFDUGDHLCV-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, a phenylethyl group, and a thiazole ring, which contribute to its unique pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Introduction of the Phenylethyl Group: This step involves the alkylation of the piperidine ring with a phenylethyl halide.

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can yield amines and alcohols.

Scientific Research Applications

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.

    Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use as an analgesic in pain management.

    Industry: Used in the development of new synthetic methodologies and as a precursor for the synthesis of other compounds.

Mechanism of Action

The compound exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptor. This binding leads to the activation of intracellular signaling pathways that result in analgesia and euphoria. The compound’s structure allows it to cross the blood-brain barrier efficiently, enhancing its potency.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar structure but different substituents.

    Methoxyacetylfentanyl: Another fentanyl analog with a methoxy group.

    2-thiophenefentanyl: A fentanyl analog with a thiophene ring.

Uniqueness

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its thiazole ring differentiates it from other fentanyl analogs, potentially leading to different metabolic and pharmacokinetic profiles.

Properties

IUPAC Name

N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS2/c1-24(22(26)19-16-28-21(23-19)20-10-6-14-27-20)18-9-5-12-25(15-18)13-11-17-7-3-2-4-8-17/h2-4,6-8,10,14,16,18H,5,9,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRVIFDUGDHLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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